![molecular formula C13H16O2 B2391423 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane] CAS No. 2248301-77-9](/img/structure/B2391423.png)
6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane], also known as PSI, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This spiro-oxirane compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane] is not yet fully understood, but it is believed to act by inhibiting certain enzymes involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane] has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been shown to have antioxidant properties and to improve insulin sensitivity in diabetic mice. It has also been studied for its potential use as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane] is its relatively simple synthesis method, which allows for large-scale production of the compound. However, its low solubility in water can make it challenging to work with in certain experiments. Additionally, further studies are needed to fully understand the potential side effects of 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane] and its long-term safety profile.
Future Directions
There are several potential future directions for research on 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane] and its potential applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Finally, more research is needed to fully understand the safety profile of 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane] and its potential side effects.
Synthesis Methods
The synthesis of 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane] involves the reaction of 2-hydroxybenzaldehyde and cyclopentanone in the presence of a catalyst to form spirochromene. This intermediate compound is then oxidized using hydrogen peroxide to form the spiro-oxirane compound, 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]. The yield of this reaction is typically around 70-80%, and the compound can be purified using various techniques such as column chromatography.
Scientific Research Applications
6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane] has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research has been in the field of medicinal chemistry. 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane] has been shown to have potent anti-cancer properties, particularly against breast and lung cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Properties
IUPAC Name |
6-propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)10-3-4-12-11(7-10)13(8-15-13)5-6-14-12/h3-4,7,9H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYASNMZFFJXFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCCC23CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
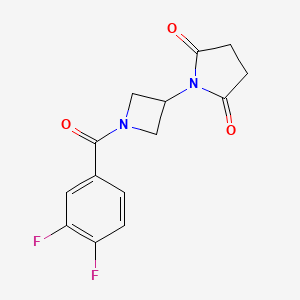
![N-(2-ethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2391342.png)
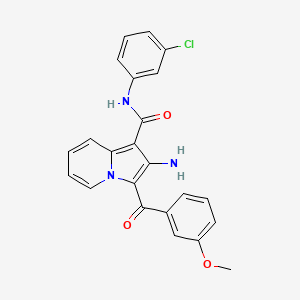
![2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione](/img/structure/B2391348.png)
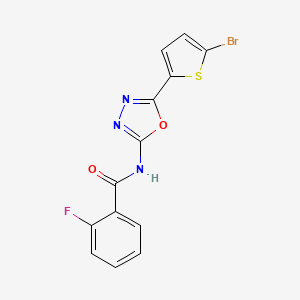
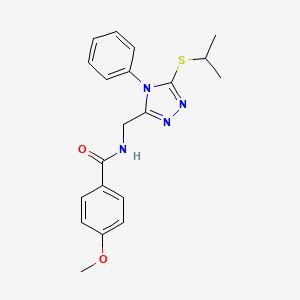
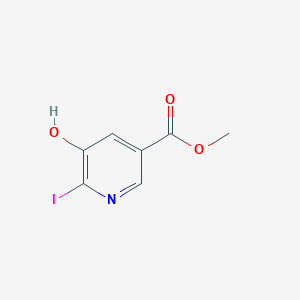
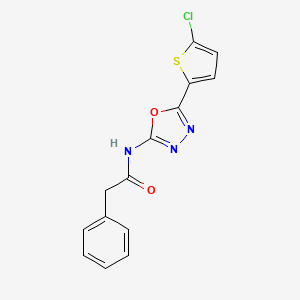
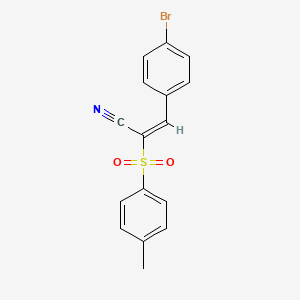

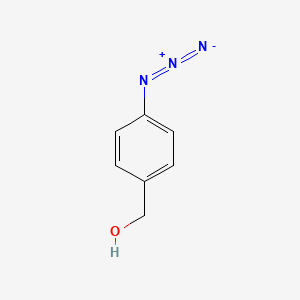
![3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2391361.png)
![2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2391362.png)
![4-[(3,5-Dimethylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B2391363.png)
